2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trichlorosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3Si/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNNCNXYMELRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968913 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54076-73-2 | |
| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with ethyltrichlorosilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: Water or aqueous solutions are used as reagents, and the reaction is often carried out at room temperature.
Major Products Formed:
Substitution Reactions: The major products include substituted silanes with various functional groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Scientific Research Applications
Overview
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane is an organosilicon compound notable for its unique chemical structure and properties. This compound features a trichlorosilane group attached to a bicycloheptene structure, which allows it to interact effectively with both organic and inorganic materials. Its applications span across various fields including chemistry, biology, medicine, and industrial manufacturing.
Chemistry
In the field of chemistry, 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane serves as a precursor in synthesizing various organosilicon compounds. Its ability to form strong covalent bonds makes it valuable for creating materials with enhanced properties such as improved adhesion and thermal stability. It undergoes several types of reactions including substitution and hydrolysis, which can lead to the formation of various functionalized silanes.
Biology and Medicine
This compound is utilized in biological research for modifying the surfaces of biomaterials, enhancing their biocompatibility and functionality. It has potential applications in drug delivery systems, where its ability to form stable bonds with biological molecules can improve the efficacy of therapeutic agents.
Industrial Applications
In industrial contexts, 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane acts as a coupling agent that improves adhesion between organic and inorganic materials. It is used in the production of coatings, adhesives, and sealants, where its chemical properties facilitate strong bonding and durability.
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The trichlorosilane group can react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the modified materials .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane and analogous compounds:
Reactivity and Stability
- Trichlorosilanes (Target Compound and CAS 14319-64-3) : High reactivity due to three Cl atoms, enabling rapid hydrolysis and strong covalent bonding to hydroxylated surfaces (e.g., silica, quartz). However, they are moisture-sensitive and require anhydrous handling .
- Dichlorosilanes (CAS 18245-94-8) : Moderate reactivity; slower hydrolysis allows controlled surface functionalization. Used in ROMP to create stable polymer films (e.g., 400 nm thick films after 12 hours) .
- Trialkoxysilanes (Trimethoxy/Triethoxy) : Hydrolytically stable, forming Si-O-Si networks. Ideal for long-term adhesion in composites but require catalysts (e.g., acids/bases) for activation .
Isomeric and Regiochemical Variations
- Positional Isomers : and highlight compounds with trichlorosilyl groups on different bicyclo carbons (e.g., 2- vs. 5-position), affecting steric hindrance and reactivity.
- Endo/Exo Isomers : Compounds like [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]trimethoxysilane exist as isomer mixtures (e.g., 1.7:1 endo/exo ratio), influencing packing density on surfaces .
Key Research Findings
ROMP Initiation : Dichlorosilanes (CAS 18245-94-8) form stable initiator layers for ROMP, yielding 400 nm polymer films after 12 hours. Trichlorosilanes may offer faster initiation but risk over-functionalization .
Thermal Stability : Bicycloheptenyl groups enhance thermal resistance in silane-modified polymers, with decomposition temperatures exceeding 200°C .
Hydrolytic Behavior : Trialkoxysilanes exhibit slower hydrolysis (hours to days) compared to trichlorosilanes (minutes), enabling controlled composite fabrication .
Biological Activity
2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane, commonly referred to by its CAS number 54076-73-2, is an organosilicon compound with potential biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- Molecular Formula : C₉H₁₃Cl₃Si
- Molecular Weight : 255.64 g/mol
- Physical State : Straw-colored liquid
- Purity : 95% (endo/exo isomers)
- CAS Number : 54076-73-2
Genotoxic Effects
A relevant study explored the genotoxic effects of a related compound, 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), which demonstrated significant oxidative stress and DNA damage in bacterial cells. The study utilized Escherichia coli biosensors to assess the SOS response and oxidative damage induced by BBH, revealing that oxidative species generated from these compounds could lead to cellular damage and mutagenesis .
Key Findings:
- Genotoxicity : BBH induced a bacterial SOS response without exhibiting alkylating effects on DNA.
- Oxidative Stress : Reactive oxygen species (ROS) were implicated in the genotoxicity observed.
- Biosensor Response : Different biosensors showed varying sensitivities to BBH concentrations, indicating a complex interaction with cellular repair mechanisms.
The biological activity of 2-(5-bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane may be linked to its ability to generate reactive intermediates upon oxidation, which can lead to oxidative stress in cells. This process typically involves:
- Formation of Reactive Oxygen Species (ROS) : Interaction with cellular components can lead to oxidative damage.
- Induction of Stress Responses : Activation of cellular defense mechanisms such as the SOS response in bacteria.
- DNA Damage : Although direct alkylating properties were not confirmed for BBH, the oxidative stress can still result in significant DNA damage.
Safety and Toxicological Concerns
The compound is classified as hazardous due to its corrosive nature:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(5-Bicyclo[2.2.1]hept-2-enyl)ethyl-trichlorosilane, and how can its purity be verified?
- Methodology : Synthesis typically involves hydrosilylation of the norbornene derivative with trichlorosilane under inert conditions. Purification via vacuum distillation or column chromatography (using anhydrous solvents) is critical. Purity verification includes:
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (214.81 g/mol) and detect impurities .
- ¹H/¹³C NMR to resolve bicyclic proton environments and ethyl-silane linkages .
- FTIR to identify Si-Cl stretches (~480 cm⁻¹) and absence of hydrolyzed Si-OH groups .
Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming the identity of this compound?
- Key Techniques :
- 29Si NMR : Distinguishes trichlorosilane (δ ~20 ppm) from possible byproducts (e.g., dichlorosilane, δ ~10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Matches the exact mass (214.09400 Da) and molecular formula (C₁₁H₁₉ClSi) .
- X-ray Crystallography : For crystalline derivatives, resolves bicyclic geometry and silane orientation (if derivatized) .
Q. What precautions are necessary when handling this trichlorosilane derivative to ensure safety and prevent decomposition?
- Protocols :
- Use Schlenk lines or gloveboxes to exclude moisture (hydrolysis produces HCl).
- Store under nitrogen/argon at -20°C in glass-coated containers (reacts with plastics).
- PPE: Acid-resistant gloves, face shields, and fume hoods (corrosive hazard) .
Advanced Research Questions
Q. How does the presence of endo/exo isomerism in the bicycloheptenyl moiety influence the reactivity of this silane in surface modification reactions?
- Experimental Design :
- Isomer Separation : Use preparative HPLC with chiral columns or recrystallization in non-polar solvents .
- Reactivity Comparison : Graft isomers onto silica substrates; quantify grafting density via TGA (weight loss %). Exo isomers often show higher surface coverage due to reduced steric hindrance .
- Kinetic Studies : Monitor hydrolysis rates (UV-Vis at 260 nm for Si-Cl loss) to correlate isomer geometry with stability .
Q. What experimental strategies can optimize the grafting efficiency of this silane onto lithium ion sieve substrates for enhanced lithium adsorption?
- Optimization Parameters :
- Solvent Selection : Anhydrous toluene or hexane minimizes premature hydrolysis .
- Catalyst Use : Add 0.1% triethylamine to accelerate silanol condensation on substrates.
- Post-Grafting Analysis :
- XPS : Confirm Si-O-Mn bonds (binding energy ~103 eV for Si-O) on lithium manganese oxide substrates .
- BET Surface Area : Compare pre-/post-grafting to assess pore blockage vs. monolayer formation .
Q. How does the trichlorosilane group's hydrolytic stability under varying pH conditions affect its application in aqueous environments, and how can this be mitigated?
- Methodological Insights :
- pH Stability Testing : Expose grafted surfaces to buffers (pH 2–12); monitor Si-Cl hydrolysis via ICP-OES (chloride release). Hydrolysis accelerates above pH 7 .
- Stabilization : Pre-treat substrates with hydrophobic coatings (e.g., PDMS) to shield silane layers.
- In Situ FTIR : Track Si-Cl → Si-OH conversion kinetics in real-time .
Q. What analytical approaches resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions with transition metal catalysts?
- Contradiction Analysis :
- Variable Screening : Test Pd(0) vs. Ni(II) catalysts; optimize ligand ratios (e.g., PPh₃) to suppress side reactions .
- Moisture Control : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O), as moisture deactivates catalysts .
- Isotopic Labeling : Introduce deuterium at the ethyl group (²H-NMR) to track coupling efficiency vs. silane decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
